N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C16H19NO2/c1-4-6-15(17(2)16-7-5-12-19-16)13-8-10-14(18-3)11-9-13/h4-5,7-12,15H,1,6H2,2-3H3 |
InChI Key |
GCDNFDBMHLZYCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CO1)C(CC=C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Condensation and Imine Formation
The foundational step in synthesizing aromatic amines involves condensation between ketones and amines. For example, 4-methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid, forming an imine intermediate. This method, adapted for related structures, achieves high azeotropic water removal using a Dean-Stark trap, yielding syrupy imines (e.g., (S)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine).
Table 1: Representative Condensation Conditions
Reductive Amination and Hydrogenation
Reductive amination is critical for converting imines to amines. The patent describes hydrogenating imines (e.g., compound 16 ) using 10% Pd/C under H₂ at 35–40°C, yielding secondary amines with >98% purity after crystallization. For N-methylation , reductive conditions with formaldehyde or methyl iodide are typical, though specifics for the target compound require extrapolation.
Table 2: Catalytic Hydrogenation Parameters
| Substrate | Catalyst | Pressure (H₂) | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|
| (S)-Imine intermediate | 10% Pd/C | 1 atm | 35–40 | 10–12 | 85 |
Functionalization of Allenamides and Furan Moieties
Furan Ring Synthesis
Furan-2-amine synthesis often employs cyclization of γ-ketoaldehydes or Paal-Knorr reactions. While the sources lack direct examples, analogous methods involve dehydrating 1,4-diketones with sulfuric acid or employing enzyme-catalyzed resolutions. For instance, Lipase B resolves racemic amines but is limited to 78% optical purity, suggesting chiral auxiliaries (e.g., (S)-quinap) are preferable for stereocontrol.
Optimization of But-3-enyl Chain Introduction
| Substrate | Catalyst | Reagent | Yield (%) | Optical Purity (%) |
|---|---|---|---|---|
| 1-Methoxy-4-vinylbenzene | Rh-(S)-quinap | Catecholborane | 90 | 98 |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine is , and it has a molecular weight of approximately 215.3 g/mol. The compound features a furan ring, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound is utilized in the development of new therapeutic agents. Its structural characteristics make it a valuable scaffold for synthesizing derivatives with enhanced pharmacological properties.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Biological Research
In biological research, this compound serves as a probe for studying protein interactions and cellular functions.
- Proteomics : It is used in proteomic studies to investigate protein-ligand interactions, facilitating the understanding of disease mechanisms at the molecular level.
Chemical Synthesis
This compound acts as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate, leading to different functionalized products.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride to yield alcohol derivatives.
Case Study 1: Anticancer Research
In a study investigating the anticancer properties of this compound, researchers found that treatment with this compound led to significant apoptosis in HepG2 liver cancer cells. The study highlighted its ability to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins, indicating a potential therapeutic pathway for liver cancer treatment.
Case Study 2: Proteomic Applications
Another study utilized this compound in proteomics to explore its binding affinity to specific proteins involved in cancer progression. The findings suggested that this compound could serve as a valuable tool for understanding protein dynamics in cancer cells.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan or Tetrahydrofuran Moieties
a) 2-(4-Methoxyphenyl)-N-methyltetrahydrofuran-3-amine (3b)
- Structure : Features a tetrahydrofuran ring instead of a furan, with a 4-methoxyphenyl substituent at position 2 and an N-methylamine group at position 3.
- The absence of a butenyl chain limits conjugation effects .
b) N-((E)-{1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine
- Structure : Incorporates a methoxyphenyl group within a complex indole-sulfanyl framework.
- Key Differences : The indole core and sulfanyl group introduce steric bulk and redox-sensitive functionality, contrasting with the simpler furan system of the target compound. This structural complexity may enhance receptor binding selectivity in drug design .
Methoxyphenyl-Containing Amines and Amides
a) Astemizole (Antihistamine)
- Structure : Contains a 4-methoxyphenethyl group linked to a benzimidazole-piperidine system.
- Key Differences : The benzimidazole and piperidine moieties confer potent H1 receptor antagonism, absent in the furan-based target compound. The methoxyphenyl group in both compounds may contribute to lipophilicity and membrane permeability .
b) N-[2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl]-2-chloroacetamide (6)
Anti-inflammatory Amides from Lycium yunnanense
a) Compound 10: N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide
- Structure : An amide with a dihydroxyphenyl-hydroxyethyl chain and a 4-methoxyphenylpropenamide group.
- Key Differences : The catechol (dihydroxyphenyl) moiety and amide linkage enable hydrogen bonding and anti-inflammatory activity (IC₅₀ < 17.21 µM), whereas the target compound’s amine group may limit such interactions .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-[1-(4-Methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine | C₁₆H₁₉NO₂ | 265.33 | Furan, tertiary amine, methoxyphenyl |
| 2-(4-Methoxyphenyl)-N-methyltetrahydrofuran-3-amine (3b) | C₁₂H₁₇NO | 191.27 | Tetrahydrofuran, tertiary amine |
| Astemizole | C₂₈H₃₁FN₄O | 458.58 | Benzimidazole, piperidine, methoxyphenyl |
| Compound 10 (Anti-inflammatory amide) | C₁₈H₁₉NO₅ | 329.35 | Amide, dihydroxyphenyl, methoxyphenyl |
Biological Activity
N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine, also known as Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine, is a chemical compound with the molecular formula . This compound has garnered attention in various fields of research, particularly in biological and medicinal chemistry due to its potential therapeutic applications.
The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C16H19NO2/c1-4-6-15(17(2)16-7-5-12-19-16)13-8-10-14(18-3)11-9-13/h4-5,7-12,15H,1,6H2,2-3H3 |
| InChI Key | GCDNFDBMHLZYCE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CO1)C(CC=C)C2=CC=C(C=C2)OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : Similar compounds have shown activity against key enzymes involved in cellular processes.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could influence neurological pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Antifungal Activity
Research has indicated that derivatives of furan compounds exhibit antifungal properties. For instance, studies on related compounds demonstrated significant inhibition against dermatophytes by targeting fungal cell wall synthesis enzymes such as chitin synthase and (1,3)-β-D-glucan synthase . While specific data on this compound is limited, its structural similarities suggest potential antifungal activity.
Cytotoxicity and Antitumor Activity
In vitro studies assessing cytotoxic effects on cancer cell lines reveal that similar furan derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death . Further research is needed to determine the specific cytotoxic effects of this compound.
Case Studies
Several case studies highlight the compound's potential applications:
- Proteomics Research : The compound has been utilized in proteomics for studying protein interactions and functions. Its unique structure allows for specific binding to target proteins, facilitating the understanding of complex biological systems.
- Pharmacological Screening : A screening assay developed for Type III secretion systems demonstrated that compounds with similar structures could inhibit pathogenic bacterial secretion mechanisms . This suggests a possible role for this compound in antibacterial applications.
Q & A
Q. Advanced Pharmacological Assays
- Enzyme inhibition assays (e.g., fluorescence-based screens for kinase activity).
- Receptor binding studies using radiolabeled ligands (e.g., ³H-serotonin for 5-HT receptors).
- Cytotoxicity profiling in neuronal cell lines (e.g., SH-SY5Y) to assess therapeutic windows .
How can stereochemical control be achieved during synthesis?
Stereoselective Synthesis
Chiral catalysts (e.g., BINAP-ligated palladium) or chiral auxiliaries can induce enantioselectivity in the butenyl chain formation. Resolution via diastereomeric salt crystallization (e.g., using tartaric acid derivatives) is effective for isolating pure enantiomers .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and advanced techniques over definitions or commercial aspects.
- Structural Specificity : Full chemical names are used to maintain clarity and avoid ambiguity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
